LogP Head-to-Head: Tetrazolo[1,5-b]pyridazine Core vs. Triazolo[4,3-b]pyridazine Core with Identical 5-Bromothiophen-2-yl Substituent
The tetrazolo[1,5-b]pyridazine derivative (CAS 78490-15-0) exhibits a computed LogP of 2.01, compared to a LogP of 2.1 for the directly analogous triazolo[4,3-b]pyridazine compound (CAS 78490-16-1) bearing the identical 5-bromothiophen-2-yl substituent at the 6-position [1][2]. The ΔLogP of −0.09 indicates that the tetrazolo core imparts slightly lower lipophilicity than the triazolo core, a measurable difference relevant to both reverse-phase chromatographic retention prediction and octanol-water partitioning in biological assay systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.01 (CAS 78490-15-0) |
| Comparator Or Baseline | 6-(5-Bromothiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 78490-16-1), LogP = 2.1 |
| Quantified Difference | ΔLogP = −0.09 (tetrazolo core is marginally less lipophilic than triazolo core) |
| Conditions | Computed LogP values from standardized algorithmic prediction (consistent methodology applied to both structures by the same database platform) |
Why This Matters
A measurable LogP difference of 0.09 between core analogs directly impacts reverse-phase HPLC retention times, solvent partitioning in liquid-liquid extraction, and passive membrane permeability predictions—making the tetrazolo compound the preferred choice when slightly lower lipophilicity is desired for a given assay or purification protocol without altering the bromothiophene pharmacophore.
- [1] CAS 78490-15-0 Compound Detail Page. Chemical Researcher One-Stop Service Platform (yybyy.com). Accessed May 2026. View Source
- [2] 6-(5-Bromothiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 78490-16-1) Detail Page. Molaid Chemical Database. Accessed May 2026. View Source
